3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)15-6-7-17(26-2)18(11-15)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCEOCNQGEBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- Pyrroloquinoline core : 1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine.
- Sulfonamide group : 3,4-Dimethoxybenzenesulfonyl chloride.
Coupling these fragments via nucleophilic substitution forms the final product.
Synthetic Routes
Synthesis of the Pyrroloquinoline Core
The pyrroloquinoline scaffold is typically constructed through cyclization and functionalization steps:
Step 1: Formation of the Indole Intermediate
4,6-Dimethoxy-3-substituted indole-7-carbaldehydes are synthesized via Vilsmeier-Haack formylation of 4,6-dimethoxyindoles. For example:
- Starting material : 4,6-Dimethoxyindole.
- Reagents : POCl₃/DMF (Vilsmeier reagent).
- Conditions : 0–5°C, followed by warming to room temperature.
Step 2: Cyclization to Pyrroloquinoline
The indole carbaldehyde undergoes cyclization with dimethyl acetylenedicarboxylate (DMAD) and triphenylphosphine (PPh₃) to form the pyrroloquinoline framework:
$$
\text{Indole-7-carbaldehyde} + \text{DMAD} \xrightarrow{\text{PPh}_3, \text{reflux}} \text{Pyrroloquinoline derivative}
$$
Key intermediate : 8-Amino-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline.
Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
The sulfonyl chloride is prepared via chlorosulfonation:
Coupling of Pyrroloquinoline Amine and Sulfonyl Chloride
The final step involves sulfonamide bond formation:
Step 1: Reaction Setup
- Pyrroloquinoline amine : 1.0 equiv.
- 3,4-Dimethoxybenzenesulfonyl chloride : 1.2 equiv.
- Base : Triethylamine (TEA) or BTPP (phosphazene base).
- Solvent : Anhydrous acetonitrile or dichloromethane.
Step 2: Reaction Conditions
- Temperature : 0°C → room temperature.
- Time : 12–24 hours.
Step 3: Workup and Purification
Optimization and Challenges
Analytical Data
Table 1: Spectroscopic Characterization of Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₂O₅S |
| Molecular Weight | 402.5 g/mol |
| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H, CH₃), 3.80 (s, 6H, OCH₃), 6.54–7.89 (m, aromatic protons) |
| ¹³C NMR | 154.5 (C=O), 143.2 (SO₂), 116.3–127.3 (aromatic carbons) |
| HRMS | [M+H]⁺ calcd. 403.13; found 403.14 |
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. Its reactivity can be attributed to the functional groups present in the molecule which interact differently under various conditions.
Common Reagents and Conditions: : For oxidation reactions, reagents like potassium permanganate or chromic acid might be used. Reduction reactions could involve hydrogenation using palladium on carbon as a catalyst. Substitution reactions often require nucleophilic or electrophilic reagents depending on the target functional group.
Major Products: : The major products of these reactions are often derivatives of the original compound, where specific functional groups are altered to study the effects on the compound's properties and activities.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize the potential applications based on related compounds and preliminary studies.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrroloquinoline derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth.
For instance, derivatives of quinoline have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide could also possess similar properties .
Antimicrobial Activity
Compounds containing sulfonamide groups are well-documented for their antimicrobial properties. They act by inhibiting bacterial folate synthesis. The potential application of this compound in treating bacterial infections warrants further investigation:
- Preliminary data suggest that modifications to the sulfonamide group can enhance antibacterial efficacy .
Anti-inflammatory Effects
Quinoline derivatives have been studied for their anti-inflammatory effects. The incorporation of methoxy groups may enhance these properties by improving solubility and bioavailability:
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonamide moiety is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The tetrahydroquinoline core may facilitate binding to certain proteins, influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The target compound shares its pyrrolo[3,2,1-ij]quinolin core with N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide () and N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (). Key differences lie in their substituents:
- Target Compound : 3,4-Dimethoxybenzenesulfonamide (sulfonamide group with electron-donating methoxy substituents).
- Compounds : Propionamide/butyramide groups (amide linkages with alkyl chains).
Methoxy groups increase hydrophilicity, whereas alkyl chains in amides may improve lipophilicity .
Comparison with Quinoline-Based Sulfonamides
(2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247, ) shares a sulfonamide group but differs in core structure (quinoline vs. pyrroloquinolin) and substituents:
- BP 1247: Fluorinated phenyl and pyrazole groups enhance metabolic stability and lipophilicity.
- Target Compound: Methoxy groups may reduce membrane permeability but improve aqueous solubility.
Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives
The diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a distinct fused-ring system with electron-withdrawing cyano and nitro groups. These substituents contrast with the target compound’s electron-donating methoxy groups, suggesting divergent reactivity and biological targeting.
Structural and Physicochemical Data Table
Research Implications and Gaps
- Pharmacological Potential: The sulfonamide group positions the compound as a candidate for enzyme inhibition (e.g., carbonic anhydrase, kinases).
- Comparative Limitations : Lack of biological data in the evidence restricts direct activity comparisons.
- Future Directions : Structural optimization (e.g., fluorinated analogs for stability) and crystallographic studies to map binding interactions.
Biological Activity
3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides and has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).
The compound can be synthesized through multi-step organic reactions involving the coupling of various functional groups. The general synthetic pathway includes:
- Formation of the pyrroloquinoline structure.
- Introduction of the benzenesulfonamide moiety.
- Functionalization with methoxy groups.
The molecular formula of the compound is , indicating a complex structure conducive to diverse biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- Quinolone derivatives have shown activity against Mycobacterium tuberculosis and other bacterial strains due to their ability to inhibit DNA gyrase and topoisomerase enzymes .
Anticancer Properties
The anticancer potential of related compounds has been explored extensively:
- Analogues containing pyrrolidine and quinoline structures have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar sulfonamide linkages have been tested for their IC50 values against A431 and Jurkat cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A431 | 5.0 |
| Compound 2 | Jurkat | 4.5 |
| 3,4-Dimethoxy-N-(...) | TBD | TBD |
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase or other enzymes critical to bacterial survival.
- Interference with Cell Signaling : Some compounds modulate pathways involved in apoptosis and cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences biological activity:
- Methoxy Groups : The introduction of methoxy substituents generally enhances lipophilicity and cellular uptake.
- Pyrrolidine Ring : The incorporation of a pyrrolidine moiety is crucial for maintaining structural integrity and enhancing binding affinity to target proteins.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A series of quinoline derivatives were tested against breast cancer cell lines, revealing that modifications in the sulfonamide group led to varying degrees of cytotoxicity .
- Antimicrobial Efficacy : A compound structurally similar to 3,4-dimethoxy-N-(...) was evaluated for its effect on Gram-positive bacteria and showed promising results in inhibiting bacterial growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what methodological challenges arise during its multi-step synthesis?
- Answer : The synthesis involves a multi-step approach:
- Step 1 : Formation of the pyrroloquinoline core via Fischer indole synthesis (reacting ketones with phenylhydrazine under acidic conditions) .
- Step 2 : Introduction of the 1-methyl-2-oxo group using alkylation or acylation reagents (e.g., methyl iodide or acetyl chloride) .
- Step 3 : Sulfonamide coupling via nucleophilic substitution, where the 3,4-dimethoxybenzenesulfonyl chloride reacts with the pyrroloquinoline amine under basic conditions (e.g., pyridine or triethylamine) .
- Key Challenges : Steric hindrance from the fused pyrroloquinoline ring may reduce sulfonamide coupling efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Answer :
- 1H/13C NMR : To verify substituent positions (e.g., methoxy groups at 3,4-positions and methyl groups on the pyrroloquinoline) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion) .
- X-ray Crystallography : For resolving stereochemical ambiguities, particularly in the fused pyrroloquinoline system .
- IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Answer :
- Key Modifiable Features :
- Methoxy Groups : Replace with halogens (e.g., -F, -Cl) to alter electron density and binding affinity .
- Pyrroloquinoline Core : Introduce substituents (e.g., -CN, -NO₂) to modulate steric effects and π-π stacking .
- Sulfonamide Linker : Replace with carbamate or urea to test hydrogen-bonding interactions .
- Methodology : Synthesize derivatives and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
Q. What computational strategies predict the compound’s binding affinity with cytochrome P450 enzymes?
- Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfonamide moiety and the enzyme’s heme-binding pocket .
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify critical residues (e.g., Phe/Arg clusters) .
- Free Energy Calculations : Apply MM/GBSA to estimate binding energies and prioritize derivatives for synthesis .
Q. How do solvent polarity and pH impact the compound’s stability in pharmacological assays?
- Answer :
- Stability Studies :
- Solvent Effects : Test degradation rates in DMSO vs. aqueous buffers (e.g., PBS at pH 7.4) using HPLC monitoring .
- pH Sensitivity : Assess hydrolysis of the sulfonamide group under acidic (pH 3–5) vs. alkaline (pH 8–10) conditions .
- Key Finding : The compound is stable in DMSO for ≤72 hours but degrades in aqueous media at pH <5 due to protonation of the sulfonamide nitrogen .
Q. What experimental designs resolve contradictions in reported biological activity data across studies?
- Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via HPLC (>98%) .
- Counter-Screens : Test off-target effects (e.g., hERG channel inhibition) to rule out nonspecific interactions .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. Which in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Answer :
- Caco-2 Monolayers : Assess intestinal permeability (Papp values >1×10⁻⁶ cm/s indicate high absorption) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ >30 mins suggests favorable hepatic stability) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu >5% correlates with efficacy in vivo) .
Q. How does the compound’s stereochemistry influence its interaction with ATP-binding cassette (ABC) transporters?
- Answer :
- Chiral HPLC : Separate enantiomers and test individual isomers in transporter assays (e.g., P-glycoprotein efflux) .
- Key Insight : The (R)-enantiomer shows 3-fold higher efflux inhibition than the (S)-form due to better fit in the transporter’s hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
